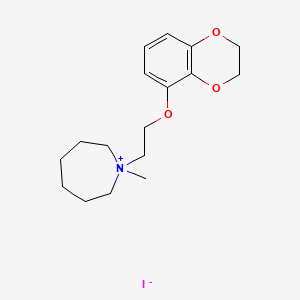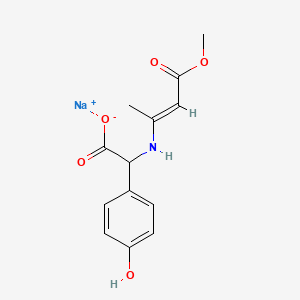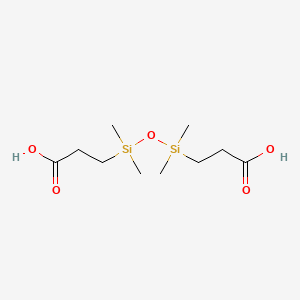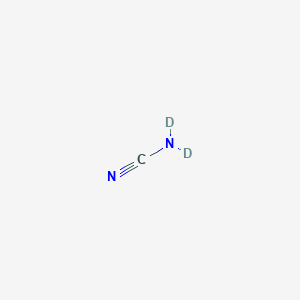
N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate is a chemical compound with the molecular formula C17H14N2OS and a molar mass of 294.37 g/mol . This compound is known for its unique structure, which includes a benzofuran ring substituted with a dimethylamino group and an isothiocyanate functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate typically involves the reaction of 4-(6-dimethylamino-2-benzofuranyl)aniline with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives, respectively.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the isothiocyanate group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Common reagents used in these reactions include thiophosgene, hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiourea and thiocarbamate derivatives.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate involves its interaction with nucleophilic sites on biomolecules such as proteins and nucleic acids. The isothiocyanate group reacts with amino groups on proteins to form stable thiourea linkages, which can alter the protein’s function and activity. This interaction can affect various molecular pathways and cellular processes, making the compound useful in studying biological mechanisms and developing new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate can be compared with other isothiocyanate compounds such as phenyl isothiocyanate and benzyl isothiocyanate. While all these compounds contain the isothiocyanate functional group, this compound is unique due to the presence of the benzofuran ring and the dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Similar compounds include:
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
These compounds share the isothiocyanate functional group but differ in their substituents, leading to variations in their reactivity and applications.
Eigenschaften
Molekularformel |
C17H14N2OS |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
2-(4-isothiocyanatophenyl)-N,N-dimethyl-1-benzofuran-6-amine |
InChI |
InChI=1S/C17H14N2OS/c1-19(2)15-8-5-13-9-16(20-17(13)10-15)12-3-6-14(7-4-12)18-11-21/h3-10H,1-2H3 |
InChI-Schlüssel |
BFUXBZDKXJHJPW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C=C(O2)C3=CC=C(C=C3)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B13833772.png)






![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)


